molecular formula C9H8O2 B139856 2-Phenylacrylic acid CAS No. 492-38-6

2-Phenylacrylic acid

Cat. No. B139856
CAS RN: 492-38-6
M. Wt: 148.16 g/mol
InChI Key: ONPJWQSDZCGSQM-UHFFFAOYSA-N
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Description

2-Phenylacrylic acid, also known by various synonyms, is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor . Endogenously, it is a catabolite of phenylalanine .


Synthesis Analysis

2-Phenylacrylic acid can be used as a cross-linking agent in the synthesis of polycarboxylic acids . It has been shown to protonate tiglic acid, which is an important component in the formation of polycarboxylic acids .


Molecular Structure Analysis

The empirical formula of 2-Phenylacrylic acid is C9H8O2 . Its molecular weight is 148.16 . The SMILES string representation is OC(C(C1=CC=CC=C1)=C)=O .


Chemical Reactions Analysis

2-Phenylacrylic acid undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .


Physical And Chemical Properties Analysis

The empirical formula of 2-Phenylacrylic acid is C9H8O2 . Its molecular weight is 148.16 .

Scientific Research Applications

  • Catalytic Enantioselective Protonation in Synthesis : Kumar et al. (1991) developed a novel synthesis of optically active 2-phenylpropionic acids or esters through catalytic enantioselective protonation in the Michael addition of benzenethiol to 2-phenylacrylates. This method was also applied to the asymmetric synthesis of (S)-Naproxen, demonstrating its practical utility in organic synthesis (Kumar et al., 1991).

  • Spectroscopic and Theoretical Studies : Kalinowska et al. (2007) investigated the effect of alkali metals on the electronic structure of cinnamic acid (phenylacrylic acid). They employed various analytical methods such as infrared (FT-IR), Raman (FT-Raman), and nuclear magnetic resonance (1H, 13C NMR), along with quantum mechanical calculations, to study the electronic charge distribution and reactivity of metal complexes (Kalinowska et al., 2007).

  • Optical Properties in Triphenylamine Derivatives : Kong et al. (2016) examined a triphenylamine derivative, exploring how its optical properties can be tuned by changing solvents or solution acidity. They found that the carboxylic acid group of the compound strongly coordinates with metal ions, impacting morphology and optical properties, which can be applied in biological imaging (Kong et al., 2016).

  • Decarboxylation Mechanism in Enzyme Catalysis : Ferguson et al. (2016) studied the decarboxylation mechanism of phenylacrylic acid by the enzyme ferulic acid decarboxylase. They provided insights into proton transfer and the cyclo-elimination reaction, contributing to our understanding of enzymatic reactions involving phenylacrylic acid (Ferguson et al., 2016).

  • De-novo Synthesis of 2-Phenylethanol : Zhang et al. (2014) explored the biosynthesis of 2-phenylethanol, a potentially valuable alcohol for biofuel, via the phenylpyruvate pathway. They found a novel method for its production using renewable monosaccharides as substrates, showing the potential of 2-phenylacrylic acid derivatives in sustainable technologies (Zhang et al., 2014).

  • Synthesis of Arylbenzofuran Derivatives : Xu et al. (2015) developed a one-pot synthesis method for 2-arylbenzofuran-3-carboxylic acids from 2-phenylacrylic acid derivatives, demonstrating its applicability in synthesizing various organic compounds, including natural products (Xu et al., 2015).

Safety And Hazards

2-Phenylacrylic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

2-Phenylacrylic acid is provided to early discovery researchers as part of a collection of unique chemicals . It has been shown to protonate tiglic acid, which is an important component in the formation of polycarboxylic acids . This suggests potential future directions in the synthesis of hydroxylated molecules .

properties

IUPAC Name

2-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPJWQSDZCGSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075418
Record name Benzeneacetic acid, .alpha.-methylene-
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylacrylic acid

CAS RN

492-38-6
Record name α-Phenylacrylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Atropic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylacrylic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20987
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Record name Benzeneacetic acid, .alpha.-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atropic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.049
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Record name ATROPIC ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

Tropic acid (4.1 g, 25 mmol) in 50 ml 10N NaOH was stirred at 100° C. for 16 h. Upon cooling on ice, 50 ml conc. HCl was added slowly. The formed white crystals were isolated and dried to give 2.7 g 2-phenyl-acrylic acid. M.p. 97°-99° C.
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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